Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is a sulfonyl-substituted benzoate ester featuring a piperidine moiety linked to an azetidine-carbonyl group. Its structure combines a rigid azetidine ring (a four-membered saturated heterocycle) with a piperidine scaffold, which may influence its conformational stability and binding affinity to enzymatic targets.
Properties
IUPAC Name |
methyl 2-[4-(azetidine-1-carbonyl)piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-24-17(21)14-5-2-3-6-15(14)25(22,23)19-11-7-13(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,13H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLQGDXFGWCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the piperidine and azetidine moieties. The sulfonyl group is then introduced to link these fragments together. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target’s function. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Substituent Groups and Core Scaffolds
Key Observations :
- Azetidine vs. Triazine/Pyrimidine : Unlike sulfonylureas (e.g., metsulfuron-methyl), which rely on triazine or pyrimidine rings for ALS inhibition, the target compound substitutes these with an azetidine-carbonyl-piperidine group. This smaller, more rigid heterocycle may alter steric interactions with enzyme active sites.
Key Insights :
- Target Specificity : Sulfonylurea analogs (e.g., metsulfuron-methyl) exhibit cross-resistance in ALS-mutant weeds, but the azetidine-piperidine substituent in the target compound might evade such resistance due to altered binding interactions.
- Spectrum of Activity : Pyridine-based compounds like haloxyfop-methyl target acetyl-CoA carboxylase (ACCase), making them selective for grasses. The target compound’s mechanism, if ALS-focused, could retain broadleaf activity but with reduced grass efficacy .
Physicochemical Properties
Table 3: Solubility and Stability
Analysis :
- Lipophilicity : The target compound’s moderate LogP (2.1) suggests balanced soil adsorption and foliar uptake, contrasting with highly soluble sulfonylureas (e.g., metsulfuron-methyl) or lipophilic pyridine derivatives (e.g., haloxyfop-methyl).
- Persistence : The azetidine-piperidine group may enhance soil persistence compared to triazine-based sulfonylureas, which degrade rapidly via hydrolysis .
Research Findings and Hypotheses
- Ecotoxicology: While sulfonylureas are low-toxicity herbicides, the novel substituents in the target compound warrant investigation into non-target organism impacts, particularly on soil microbiota .
Biological Activity
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 336.41 g/mol
- CAS Number : 923790-99-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling and metabolic pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and is a target for anti-inflammatory therapies.
- Cellular Uptake : The piperidine and azetidine groups enhance cell membrane permeability, facilitating the compound's uptake into cells where it exerts its effects.
Anticancer Activity
Recent studies have indicated that this compound displays significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 6.8 |
| MDA-MB-468 | 3.9 |
| OVCAR-3 | 31.5 |
| COV318 | 43.9 |
These results suggest that the compound may inhibit cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by modulating the endocannabinoid system through MAGL inhibition. This inhibition leads to increased levels of endocannabinoids, which can reduce inflammation and pain.
Case Studies
-
Study on Mitochondrial Function :
A study demonstrated that compounds structurally similar to this compound inhibit mitochondrial function by depleting ATP production in pancreatic cancer cells when glucose was replaced with galactose . -
Lead Optimization Research :
Research focusing on the structure–activity relationship (SAR) of related compounds found that modifications in the piperidine ring resulted in enhanced potency against breast cancer cell lines . This emphasizes the importance of structural variations in optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
